![molecular formula C34H38Se2 B12614960 Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane CAS No. 919488-50-9](/img/structure/B12614960.png)
Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane is an organoselenium compound characterized by the presence of two selenium atoms connected to biphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane typically involves the reaction of 4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl bromide with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is usually refluxed in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Brominated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane involves its interaction with cellular redox systems. The selenium atoms in the compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to apoptosis in cancer cells, making the compound a potential candidate for cancer therapy. The molecular targets and pathways involved include the activation of caspases and the modulation of mitochondrial membrane potential.
Comparación Con Compuestos Similares
Similar Compounds
- Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]selenide
- Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]sulfide
- Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]telluride
Uniqueness
Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane is unique due to the presence of selenium atoms, which impart distinct redox properties compared to sulfur or tellurium analogs. The compound’s ability to undergo redox cycling and generate ROS makes it particularly interesting for applications in redox biology and cancer therapy.
Propiedades
Número CAS |
919488-50-9 |
|---|---|
Fórmula molecular |
C34H38Se2 |
Peso molecular |
604.6 g/mol |
Nombre IUPAC |
1-methyl-4-[4-[4-[4-[4-(4-methylphenyl)phenyl]butyldiselanyl]butyl]phenyl]benzene |
InChI |
InChI=1S/C34H38Se2/c1-27-9-17-31(18-10-27)33-21-13-29(14-22-33)7-3-5-25-35-36-26-6-4-8-30-15-23-34(24-16-30)32-19-11-28(2)12-20-32/h9-24H,3-8,25-26H2,1-2H3 |
Clave InChI |
VGYPNKDURDGZIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCC[Se][Se]CCCCC3=CC=C(C=C3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


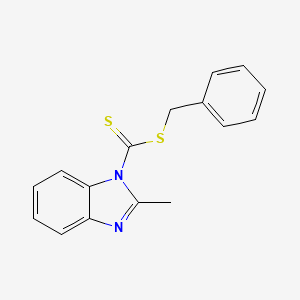
![(3E)-4,4,4-Trifluoro-1-phenyl-3-[(2,4,6-trimethylphenyl)imino]butan-1-one](/img/structure/B12614887.png)
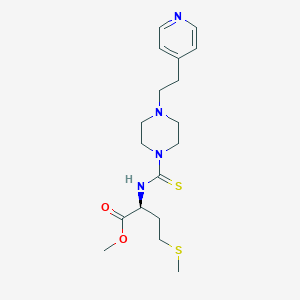
![4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol](/img/structure/B12614893.png)
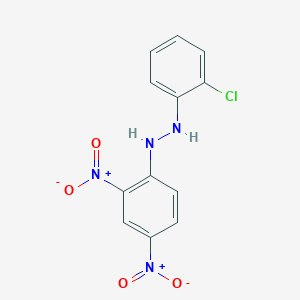
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12614913.png)

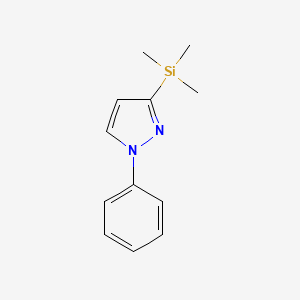
![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
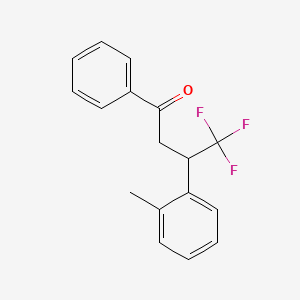
![N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B12614948.png)
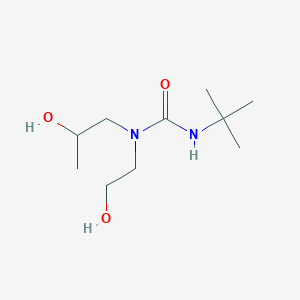
![N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide](/img/structure/B12614954.png)
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)
